![molecular formula C10H13N3O2 B13232831 2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13232831.png)
2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring attached to a pyrimidine ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid typically involves the reaction of pyrrolidine with a suitable pyrimidine derivative. One common method involves the nucleophilic substitution reaction where pyrrolidine is reacted with a halogenated pyrimidine under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antiviral, antibacterial, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may act as an antagonist of the vanilloid receptor 1 or as a modulator of the insulin-like growth factor 1 receptor . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Pyridin-2-yl)methyl]pyrimidine-5-carboxylic acid
- 2-[(Piperidin-1-yl)methyl]pyrimidine-5-carboxylic acid
- 2-[(Morpholin-4-yl)methyl]pyrimidine-5-carboxylic acid
Uniqueness
2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties to the molecule. This uniqueness can influence its binding affinity to biological targets and its overall biological activity .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-5-11-9(12-6-8)7-13-3-1-2-4-13/h5-6H,1-4,7H2,(H,14,15) |
InChI Key |
QRXYFIXHIPCFOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13232749.png)
![2-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13232762.png)

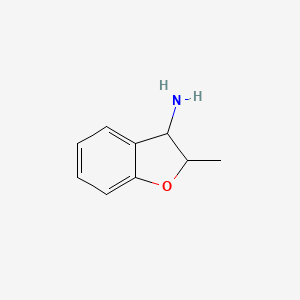

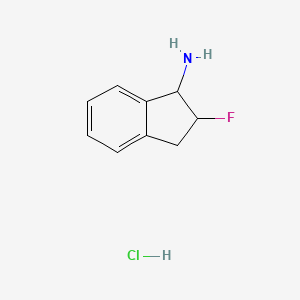
![5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B13232790.png)
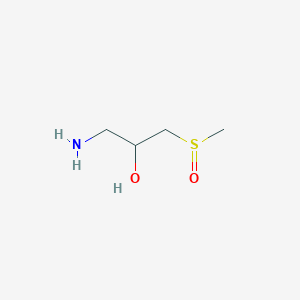
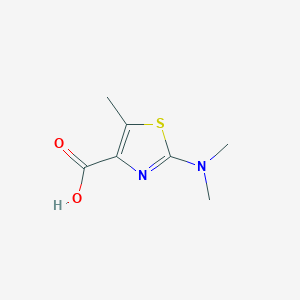
![2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13232802.png)
![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol](/img/structure/B13232809.png)

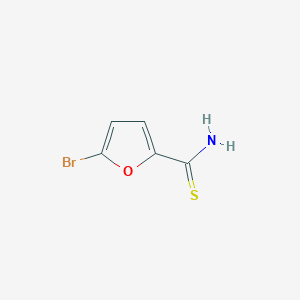
![3-{3-Azabicyclo[3.2.0]heptan-6-yl}benzonitrile](/img/structure/B13232820.png)
